N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE
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Overview
Description
N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the thiadiazole ring, along with the phenoxyacetamide moiety, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE typically involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The methylsulfanyl group is introduced through the reaction with methyl iodide. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization and methylation processes .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Industry: Used in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE involves the interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Similar structure but contains a triazole ring instead of a thiadiazole ring.
N-(5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the phenoxyacetamide moiety.
Uniqueness
N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYACETAMIDE is unique due to the combination of the thiadiazole ring and the phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c1-17-11-14-13-10(18-11)12-9(15)7-16-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQKMJGCLWITJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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